

Application Notes and Protocols for FR-229934 (FK1706)

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Compound of Interest

Compound Name: FR-229934

Cat. No.: B1674027

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Introduction

FR-229934, also known as FK1706, is a non-immunosuppressive immunophilin ligand with neurotrophic and neuroregenerative properties. It is a derivative of Tacrolimus (FK506) but lacks its immunosuppressive activity, making it a promising candidate for the treatment of various neurological disorders.[1][2] FK1706 has been shown to potentiate nerve growth factor (NGF)-induced neurite outgrowth, putatively mediated through its interaction with the FK506-binding protein 52 (FKBP-52) and subsequent activation of the Ras/Raf/MAPK signaling pathway.[1][3][4][5] This document provides detailed information on the solubility of **FR-229934** (FK1706) and a protocol for the preparation of a vehicle for injection based on preclinical studies.

Data Presentation

Solubility of FR-229934 (FK1706)

Quantitative solubility data for **FR-229934** (FK1706) in a wide range of solvents is not extensively published. However, based on available information, the following table summarizes its known solubility characteristics.

Solvent	Solubility	Notes
DMSO (Dimethyl Sulfoxide)	Soluble[6]	A common solvent for initial stock solution preparation.
4% HCO-60/ETOH in distilled water	Forms a suitable solution for subcutaneous injection.[2]	HCO-60 (Polyoxyethylene hydrogenated castor oil 60) and ethanol are used as solubilizing agents.

Experimental Protocols

Preparation of FR-229934 (FK1706) for Subcutaneous Injection

This protocol is based on a method described for in vivo studies in rats.[2]

Materials:

- **FR-229934** (FK1706) powder
- HCO-60 (Polyoxyethylene hydrogenated castor oil 60)
- Ethanol (ETOH), absolute
- Distilled water, sterile
- Sterile vials
- Sterile syringes and needles
- Vortex mixer
- Analytical balance

Procedure:

- Prepare the Vehicle Solution (4% HCO-60/ETOH in distilled water): a. In a sterile vial, combine 4 parts of HCO-60 and a sufficient volume of absolute ethanol to dissolve the HCO-

60 completely. b. Add this mixture to 96 parts of sterile distilled water. c. Mix thoroughly using a vortex mixer until a clear and homogenous solution is obtained.

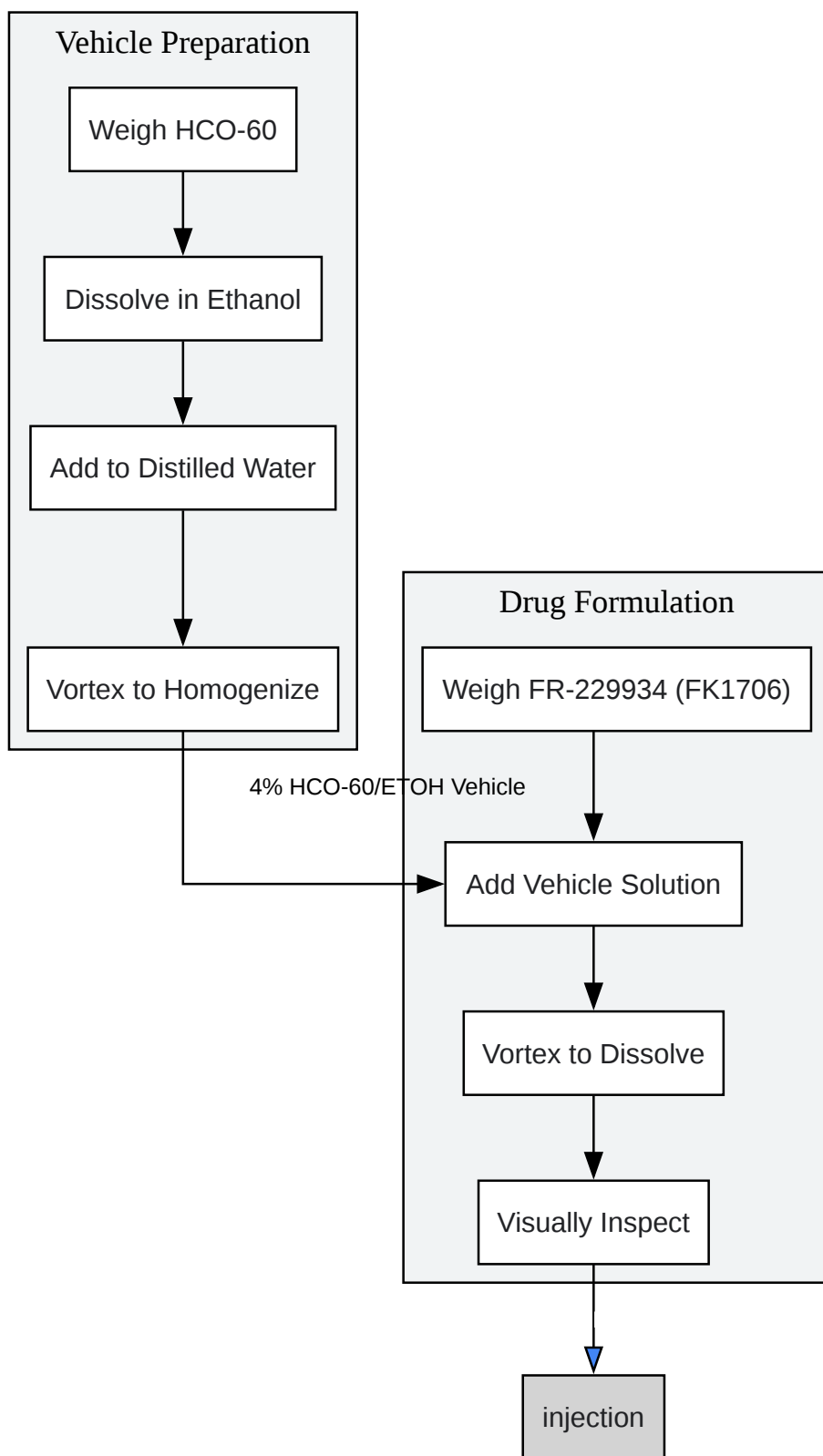
- Prepare the **FR-229934** (FK1706) Injection Solution: a. Weigh the required amount of **FR-229934** (FK1706) powder using an analytical balance. b. Add the calculated volume of the prepared vehicle solution (4% HCO-60/ETOH in distilled water) to the **FR-229934** (FK1706) powder to achieve the desired final concentration (e.g., 0.3 mg/kg for a specific dosing volume). c. Vortex the mixture until the **FR-229934** (FK1706) is completely dissolved and the solution is clear. d. Visually inspect the solution for any particulate matter before administration. e. The solution is now ready for subcutaneous injection.

Storage:

- Store the **FR-229934** (FK1706) powder in a dry, dark place at -20°C for long-term storage.[\[6\]](#)
- It is recommended to prepare the injection solution fresh before each use.

Mandatory Visualization

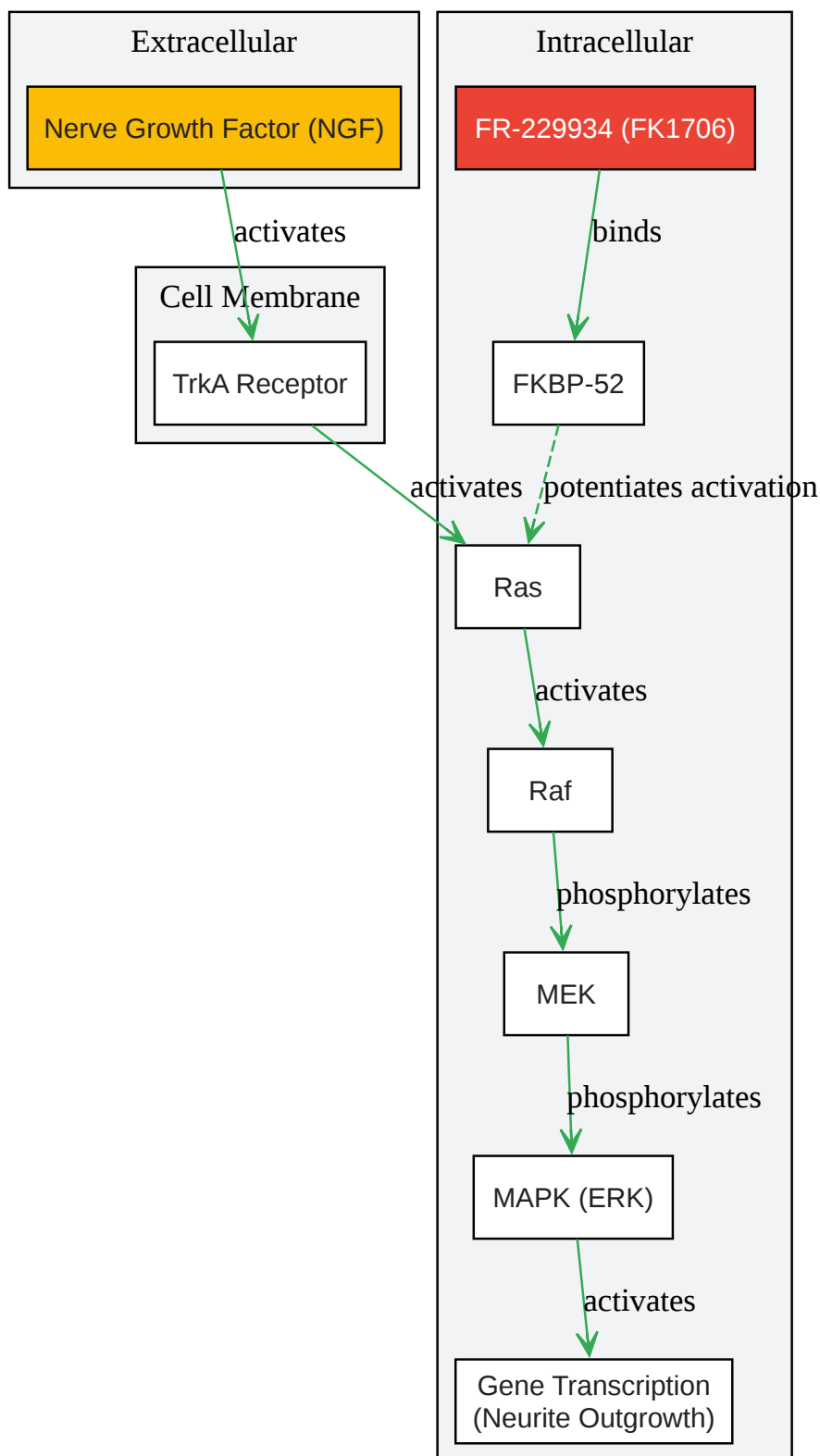
Experimental Workflow for Injection Preparation



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Caption: Workflow for preparing **FR-229934** (FK1706) injection.

Signaling Pathway of FR-229934 (FK1706)



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Caption: **FR-229934** (FK1706) potentiates the Ras/Raf/MAPK pathway.

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